(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
YNNJNUFAFGNMQI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2,3,4-trichlorobenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: 2,3,4-trichlorobenzaldehyde, 2,3,4-trichlorobenzoic acid.
Reduction: 2,3,4-trichlorophenylethane.
Substitution: 2,3,4-trichloroaniline, 2,3,4-trichlorothiophenol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s structure is modified to enhance its pharmacological properties and reduce toxicity.
Industry
Industrially, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol with analogs differing in halogen substitution, alkyl chain length, and stereochemical configuration. Key parameters include molecular weight, substituent effects, stereochemical purity, and synthetic accessibility.
Chlorinated Phenyl Derivatives
Key Observations:
- Stereochemical Purity: (1R)-1-(3-Chlorophenyl)ethan-1-ol achieves 87% enantiomeric purity via chiral HPLC, suggesting similar methods could resolve the trichloro derivative .
Alkyl-Substituted Phenyl Derivatives
Key Observations:
- Alkyl vs. Halogen Effects: Alkyl chains (e.g., propyl, ethyl) enhance hydrophobicity but lack the electron-withdrawing properties of halogens, making these compounds more suitable as solvents or non-polar intermediates .
Di-Halogenated Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| (1R)-1-(2,4-Dichlorophenyl)ethan-1-ol | 2,4-dichlorophenyl | C₈H₈Cl₂O | 191.1 | Research chemical; antidepressant intermediate |
Key Observations:
- Halogen Density: Dichloro derivatives exhibit intermediate lipophilicity and reactivity compared to mono- and trichloro analogs, balancing steric and electronic effects .
Fluorinated Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| (R)-1-(4-Fluorophenyl)ethan-1-ol | 4-fluorophenyl | C₈H₉FO | 140.2 | 90% stereochemical purity; chiral building block |
Key Observations:
- Fluorine vs. Chlorine: Fluorine’s smaller atomic size and higher electronegativity reduce steric hindrance compared to chlorine, enhancing metabolic stability in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves enantioselective reduction of the corresponding ketone precursor, (2,3,4-trichlorophenyl)ethanone, using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For example, enzymatic acetylation with lipases or esterases can resolve racemic mixtures into the (1R)-enantiomer, as demonstrated in similar halogenated phenyl ethanol syntheses . Key parameters include solvent polarity (e.g., tert-butanol for lipase stability), temperature (25–40°C), and substrate-to-enzyme ratio. Low yields or impurities often arise from incomplete reduction or competing side reactions (e.g., dehalogenation), necessitating purification via chiral chromatography .
Q. How is the absolute configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like hexane/ethyl acetate, and structures are solved using programs like SHELXL . For rapid validation, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) can correlate experimental spectra with density functional theory (DFT)-calculated spectra of the (1R) configuration. Polarimetry ([α]D) provides supplementary data but requires comparison to literature values of structurally analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the hydroxyl proton (δ ~1.5–2.0 ppm, broad) and trichlorophenyl ring signals (δ ~6.8–7.5 ppm). Discrepancies in coupling constants may arise from rotational conformers; variable-temperature NMR can resolve this .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 234.950 (C₈H₈Cl₃O⁺). Chlorine isotopic patterns (³⁵Cl/³⁷Cl) must match theoretical distributions .
- IR : O-H stretch (~3350 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) validate functional groups. Overlapping peaks are deconvoluted using Gaussian fitting .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts substrate-enzyme interactions for biocatalytic routes. For example, simulating the binding of (2,3,4-trichlorophenyl)ethanone to Candida antarctica lipase B identifies active-site residues critical for (1R)-selectivity . Transition-state modeling (Gaussian 09) calculates activation energies for competing pathways, guiding catalyst design. Contradictions between predicted and experimental enantiomeric excess (ee) may arise from solvent effects not accounted for in vacuum-phase simulations .
Q. What strategies mitigate steric hindrance and electronic effects during functionalization of the trichlorophenyl ring?
- Methodological Answer :
- Steric hindrance : Use bulky directing groups (e.g., -SiMe₃) to block undesired substitution at the 2- or 4-position. For example, Suzuki-Miyaura coupling at the 3-position requires Pd(OAc)₂ with SPhos ligand in toluene/water .
- Electronic effects : Electron-withdrawing Cl groups deactivate the ring toward electrophilic substitution. Nitration (HNO₃/H₂SO₄) proceeds only under harsh conditions (100°C), yielding 5-nitro derivatives. DFT calculations (M06-2X/6-311+G(d,p)) map electrostatic potential surfaces to predict reactive sites .
Q. How do solvent and temperature affect the compound’s stability in catalytic applications?
- Methodological Answer : Accelerated stability studies (40–80°C, 75% RH) in solvents (e.g., DMSO, ethanol) monitor degradation via HPLC. The trichlorophenyl group is prone to photodechlorination under UV light; thus, reactions require amber glassware. Arrhenius plots (ln k vs. 1/T) derive activation energy for decomposition, guiding storage conditions (e.g., -20°C under N₂) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between computational predictions and experimental data?
- Methodological Answer :
- Predicted solubility (LogP ~3.2 via XLogP3) suggests moderate lipophilicity, but experimental solubility in water (<0.1 mg/mL) conflicts with some DFT-based COSMO-RS models. This discrepancy arises from neglecting hydrogen-bonding capacity of the hydroxyl group. Revised models incorporating HBond acceptor/donor counts (from Molinspiration) improve accuracy .
- Experimental validation : Shake-flask method (octanol/water partition) measures LogP experimentally. For aqueous solubility, use a nephelometer to quantify turbidity upon saturation .
Application-Oriented Research
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?
- Methodological Answer : The compound’s rigid trichlorophenyl group induces stereochemical control in aldol reactions. For example, as a chiral auxiliary, it forms enolates with LDA (lithium diisopropylamide) in THF, which react with aldehydes to yield β-hydroxy ketones with >90% de. The auxiliary is removed via hydrogenolysis (H₂/Pd-C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
